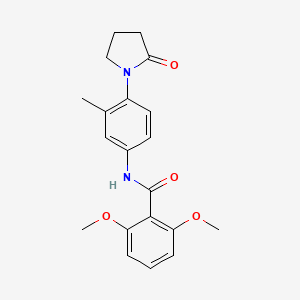
2,6-dimethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves the use of organic triazine derivatives like DMTMM for activation of carboxylic acids, particularly for amide synthesis . DMTMM is prepared by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) .科学的研究の応用
Synthesis and Chemical Properties
- High-Yield Synthesis for Radiopharmaceuticals : A study by Bobeldijk et al. (1990) discusses a simple and high-yield synthesis method for producing precursors like (S)-BZM, crucial for the preparation of radiopharmaceuticals such as (S)-123I-IBZM, starting from 2,6-dimethoxybenzoic acid. This process is significant for medical imaging and diagnostic applications, indicating the compound's role in developing imaging agents (Bobeldijk et al., 1990).
Pharmacological Applications
Antidopaminergic Properties for Antipsychotic Agents : Research by Högberg et al. (1990) explores the synthesis and antidopaminergic properties of compounds related to 2,6-dimethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide, highlighting their potential as potent antipsychotic agents. This study emphasizes the structure-activity relationships, indicating the chemical's utility in designing new medications with reduced side effects (Högberg et al., 1990).
High-affinity Ligands for CNS Dopamine D2 Receptors : Bishop et al. (1991) synthesized a number of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides, evaluating them as dopamine D2 receptor ligands. These compounds, related to this compound, offer insights into the development of drugs targeting central nervous system disorders, including schizophrenia and Parkinson's disease (Bishop et al., 1991).
Material Science Applications
Advanced Material Synthesis : Nimbalkar et al. (2018) discuss the synthesis of novel benzamide derivatives for anti-tubercular applications, showcasing the compound's role in creating new materials with potential biomedical applications. This research not only highlights the compound's relevance in therapeutic contexts but also its contribution to material science, specifically in developing scaffolds with anti-tubercular properties (Nimbalkar et al., 2018).
Optical and Electrochemical Properties : A study by Srivastava et al. (2017) focuses on pyridyl substituted benzamides, demonstrating aggregation-enhanced emission and multi-stimuli-responsive properties. This research underscores the potential use of this compound derivatives in the development of novel optical materials, with applications ranging from sensing to information storage (Srivastava et al., 2017).
作用機序
Target of Action
It’s worth noting that compounds with an indole nucleus, which is similar to the structure of this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for the development of new therapeutic derivatives .
Mode of Action
Similar compounds with an indole nucleus are known to undergo electrophilic substitution due to excessive π-electrons delocalization . This property allows them to interact readily with their targets, leading to various changes in the biological system .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to influence a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways and their downstream effects.
Result of Action
Compounds with an indole nucleus are known to exhibit a broad spectrum of biological activities . This suggests that the compound could potentially have diverse molecular and cellular effects.
特性
IUPAC Name |
2,6-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13-12-14(9-10-15(13)22-11-5-8-18(22)23)21-20(24)19-16(25-2)6-4-7-17(19)26-3/h4,6-7,9-10,12H,5,8,11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBOWRPUYBWWKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C=CC=C2OC)OC)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(2-methoxyphenyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-ylidene]-N'-phenylbenzenecarboximidamide](/img/structure/B2425771.png)

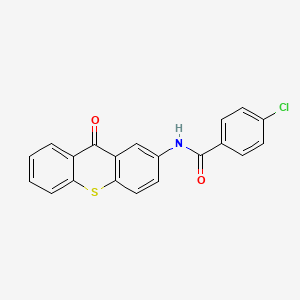

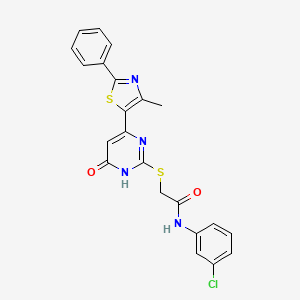
![9-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[5.2.0]nonane-8-carboxylic acid](/img/structure/B2425778.png)
![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2425779.png)
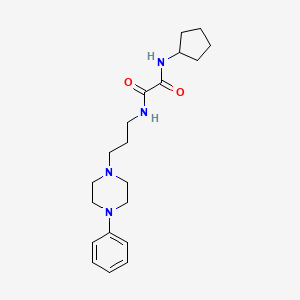
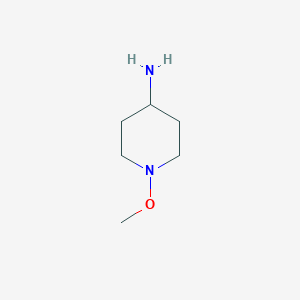
![4-(azepan-1-ylsulfonyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2425783.png)


![1-((1-(benzylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2425789.png)